![molecular formula C29H27F3N4O7S B1139232 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid CAS No. 1415560-64-3](/img/structure/B1139232.png)
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid
Descripción general
Descripción
El GSK 256066 Trifluoroacetato es un inhibidor de la fosfodiesterasa 4 (PDE4) selectivo y de alta afinidad. Se ha desarrollado para la investigación de la enfermedad pulmonar obstructiva crónica y otras afecciones inflamatorias . El compuesto es conocido por su excepcionalmente alta afinidad por PDE4, con una IC50 de 3.2 pM para PDE4B .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para el GSK 256066 Trifluoroacetato implican varios pasosLos métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El GSK 256066 Trifluoroacetato se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro. Los reactivos comunes incluyen halógenos o nucleófilos.
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Respiratory Diseases
Research indicates that this compound exhibits potential as a therapeutic agent for conditions such as asthma and chronic obstructive pulmonary disease (COPD). It functions as a bifunctional compound that combines phosphodiesterase 4 (PDE4) inhibition with β₂-adrenoceptor agonist activity, enhancing bronchodilation and reducing inflammation in the lungs .
Inhibition of Inflammatory Responses
Studies have demonstrated that the compound effectively inhibits pulmonary neutrophilia in animal models subjected to lipopolysaccharide (LPS) challenges. This suggests its utility in managing acute inflammatory responses associated with respiratory infections .
Synthesis and Formulation
The synthesis of this compound involves several steps, typically starting with the reaction of dimethylcarbamoyl chloride with appropriate phenolic compounds to form the sulfonamide structure. Subsequent steps involve functionalization at the quinoline core to enhance pharmacological properties. The formulation for inhalation delivery has been optimized to ensure effective local lung deposition .
Case Study 1: Efficacy in COPD
A clinical trial involving patients with moderate to severe COPD demonstrated significant improvements in lung function and reductions in exacerbation rates when treated with this compound compared to placebo controls. The results indicated an acceptable safety profile with manageable side effects .
Case Study 2: Asthma Management
In another study focusing on asthma patients, the compound showed enhanced bronchodilator effects when used in combination with standard therapies. Patients reported improved symptom control and quality of life metrics over a 12-week treatment period .
Summary of Findings
Application Area | Findings |
---|---|
Respiratory Diseases | Effective bronchodilation and anti-inflammatory effects |
COPD | Significant improvement in lung function and exacerbation reduction |
Asthma | Enhanced symptom control when combined with standard therapies |
Mecanismo De Acción
El mecanismo de acción del GSK 256066 Trifluoroacetato implica la inhibición de la fosfodiesterasa 4 (PDE4). Al inhibir PDE4, el compuesto evita la degradación del monofosfato de adenosina cíclico (cAMP), lo que lleva a niveles elevados de cAMP en las células. Esta elevación en los niveles de cAMP da como resultado la supresión de las respuestas inflamatorias y la modulación de la actividad de las células inmunitarias. Los objetivos y vías moleculares involucrados incluyen las isoformas PDE4 A-D y la vía de señalización de cAMP .
Comparación Con Compuestos Similares
El GSK 256066 Trifluoroacetato es único debido a su excepcionalmente alta afinidad por PDE4 y su selectividad sobre otras isoformas de fosfodiesterasa. Los compuestos similares incluyen:
Roflumilast: Otro inhibidor de PDE4 utilizado en el tratamiento de la enfermedad pulmonar obstructiva crónica.
Cilomilast: Un inhibidor de PDE4 investigado por su potencial en el tratamiento de enfermedades inflamatorias.
Apremilast: Un inhibidor de PDE4 utilizado en el tratamiento de la artritis psoriásica y otras afecciones inflamatorias.
En comparación con estos compuestos, el GSK 256066 Trifluoroacetato exhibe una mayor selectividad y potencia, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .
Actividad Biológica
The compound 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide; 2,2,2-trifluoroacetic acid (CAS No. 801312-28-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial properties, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure with multiple functional groups that may contribute to its biological activity:
- Dimethylcarbamoyl group : Potentially enhances lipophilicity and cellular uptake.
- Sulfonyl group : May play a role in binding interactions with biological targets.
- Methoxyanilino moiety : Could influence the compound's reactivity and interaction with enzymes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar quinoline derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains, including:
- Gram-positive bacteria : Compounds similar to this structure have shown effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Mycobacteria : Some derivatives have been effective against Mycobacterium tuberculosis, indicating potential for treating resistant strains.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 0.5 |
Compound B | MRSA | 1.0 |
Compound C | M. tuberculosis | 2.0 |
Cytotoxicity Studies
The cytotoxic effects of quinoline derivatives on cancer cell lines have been extensively studied. For instance, compounds with similar structural features have shown varying degrees of cytotoxicity against:
- Breast cancer cell lines (MCF-7)
- Lung cancer cell lines (A549)
In vitro assays suggest that modifications to the quinoline core can significantly alter cytotoxicity profiles.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is influenced by their structural components:
- Substituents on the quinoline ring : The presence of electron-withdrawing groups can enhance antibacterial activity.
- Alkyl chain length and branching : Modifications can affect lipophilicity and permeability across cell membranes.
- Functional groups : The nature and position of substituents like sulfonyl or methoxy groups are critical in determining the interaction with target enzymes or receptors.
Case Studies
Several case studies highlight the biological relevance of compounds structurally related to the target compound:
-
Study on Antimicrobial Efficacy :
- A series of quinoline derivatives were synthesized and tested against clinical isolates of MRSA.
- Findings indicated that specific modifications led to enhanced potency compared to existing antibiotics.
-
Cytotoxicity Profiling :
- A comparative study assessed the cytotoxic effects of various quinoline derivatives on different cancer cell lines.
- The results demonstrated that certain structural modifications resulted in significantly lower IC50 values, indicating higher potency.
Propiedades
IUPAC Name |
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S.C2HF3O2/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4;3-2(4,5)1(6)7/h5-15H,1-4H3,(H2,28,32)(H,29,30);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTKEASHQDSBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856163 | |
Record name | Trifluoroacetic acid--6-[3-(dimethylcarbamoyl)benzene-1-sulfonyl]-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-64-3 | |
Record name | Trifluoroacetic acid--6-[3-(dimethylcarbamoyl)benzene-1-sulfonyl]-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.